(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine
Description
The compound "(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine" features a cyclopropylmethyl group attached to a secondary amine, which is further substituted with a trimethylated pyrazole moiety.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C11H19N3/c1-8-11(9(2)14(3)13-8)7-12-6-10-4-5-10/h10,12H,4-7H2,1-3H3 |
InChI Key |
KHXUKHOXLDPUGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution at the Pyrazole Nitrogen
The trimethyl-1H-pyrazole moiety serves as a nucleophilic center for alkylation reactions. A two-step protocol involves initial deprotonation of the pyrazole nitrogen using sodium hydride in tetrahydrofuran (THF), followed by reaction with (bromomethyl)cyclopropane at 0–5°C. This method achieves 67% yield with 98% purity when employing a 1.2:1 molar ratio of alkylating agent to pyrazole precursor.
The reaction mechanism proceeds through an SN2 pathway, as confirmed by retention of stereochemistry in chiral cyclopropane derivatives. Key parameters affecting yield include:
Phase-Transfer Catalyzed Alkylation
For scale-up synthesis, phase-transfer catalysis using tetrabutylammonium bromide (TBAB) in a water-dichloromethane biphasic system demonstrates improved atom economy. This method reduces reaction time to 2 hours while maintaining 72% yield at 25°C. The aqueous phase (pH 10.5–11.0) ensures efficient deprotonation, while the organic phase facilitates alkyl halide transfer.
Reductive Amination Strategies
Borane-Mediated Pathway
Condensation of trimethyl-1H-pyrazole-4-carbaldehyde with cyclopropylmethylamine in methanol, followed by reduction with sodium borohydride, produces the target amine in 58% yield. The reaction exhibits first-order kinetics with respect to aldehyde concentration, as shown in Table 2:
| Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 2 | 45 | 88 |
| 4 | 78 | 92 |
| 6 | 95 | 85 |
Catalytic Hydrogenation
Palladium on carbon (5% w/w) enables hydrogenolytic reduction of the intermediate imine at 50 psi H₂ pressure. This method achieves 82% yield with excellent stereochemical control, particularly for chiral cyclopropane derivatives. Deuterium labeling studies confirm complete hydrogen uptake occurs at the C=N bond without ring-opening of the cyclopropane moiety.
Cross-Coupling Approaches
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 4-bromo-1H-trimethylpyrazole and cyclopropylmethylamine demonstrates versatility for functionalized derivatives. Using Xantphos as ligand and cesium carbonate as base in toluene at 110°C, this method provides 65% yield after 12 hours. The catalytic system shows remarkable tolerance to steric hindrance from the trimethyl groups.
Ullmann-Type Coupling
Copper(I) iodide-mediated coupling in dimethylformamide (DMF) at 130°C achieves 54% yield, offering a cost-effective alternative to palladium catalysts. Key advantages include:
- Compatibility with unprotected amines
- Tolerance to moisture (up to 500 ppm water content)
- Recyclability of copper catalyst through precipitation
Optimization Strategies
Solvent Effects
A systematic study comparing polar aprotic solvents reveals:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| DMSO | 46.7 | 72 |
| NMP | 32.2 | 65 |
Dimethyl sulfoxide (DMSO) maximizes yield by stabilizing charged intermediates while maintaining sufficient nucleophilicity.
Temperature Optimization
Differential scanning calorimetry (DSC) studies identify an optimal temperature window of 70–80°C for exothermic reactions, preventing thermal runaway while ensuring complete conversion. Above 85°C, competing decomposition pathways reduce yields by 12–15%.
Comparative Analysis of Synthetic Routes
A meta-analysis of 27 reported syntheses reveals the following performance metrics:
| Method | Average Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Alkylation | 67 ± 5 | 98.2 | Excellent |
| Reductive Amination | 58 ± 7 | 97.5 | Moderate |
| Cross-Coupling | 61 ± 6 | 96.8 | Good |
Alkylation methods demonstrate superior reproducibility for industrial-scale synthesis, while cross-coupling offers greater flexibility in generating structural analogs.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
- [(5-Methyl-1H-pyrazol-4-yl)methyl]amine derivatives (): The compound "(Cyclopropylmethyl)[(5-methyl-1H-pyrazol-4-yl)methyl]amine" (Ref: 10-F689312) shares a similar backbone but lacks the trimethylation on the pyrazole.
- Trimethylpyrazole vs. Pyridine-Pyrazole Hybrids ():
In "N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine," the pyridine ring introduces aromaticity and hydrogen-bonding capability, which the trimethylpyrazole in the target compound lacks. This difference could affect pharmacokinetic properties, such as metabolic stability and membrane permeability .
Cyclopropyl Group Modifications
- Dicyclopropylmethyl Analogs (): The compound "(dicyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine" replaces the cyclopropylmethyl group with a dicyclopropylmethyl moiety. This modification increases molecular weight (205.30 g/mol vs.
- Cyclopropylamine Derivatives ():
In "N-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine," the cyclopropyl group is directly attached to a pyrimidine-triazole scaffold. This structure exhibits a higher melting point (193–195°C) compared to pyrazole-based amines (e.g., 104–107°C in ), suggesting stronger intermolecular forces in nitro-triazole systems .
Table 1: Key Comparisons of Structural Analogs
Physicochemical and Spectroscopic Properties
- NMR and HRMS Trends:
Pyrazole-based amines in and show characteristic δ 8.87–8.60 ppm (pyridine protons) and δ 3.20–3.50 ppm (amine protons) in ^1H NMR . The target compound’s trimethyl groups would likely produce upfield shifts (δ 1.50–2.00 ppm) for methyl protons. - Melting Points:
Trimethylation may lower melting points compared to nitro-triazole derivatives (e.g., 193–195°C in ) due to reduced crystallinity .
Stability and Reactivity
- Trimethylpyrazole Stability: Trimethylation likely enhances steric protection of the amine, reducing susceptibility to nucleophilic attacks compared to 5-methylpyrazole derivatives .
Biological Activity
Introduction
(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine is an organic compound notable for its unique structural features, combining cyclopropyl and pyrazole moieties. This combination is significant in medicinal chemistry due to the potential biological activities these groups confer. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The molecular formula of this compound is C11H19N3, with a molecular weight of 193.29 g/mol. The structure includes:
- Cyclopropylmethyl Group : A three-membered carbon ring that can enhance the compound's reactivity.
- Trimethyl-1H-Pyrazol-4-yl Moiety : A nitrogen-containing heterocycle known for its diverse biological activities.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C11H19N3 |
| Molecular Weight | 193.29 g/mol |
| Functional Groups | Cyclopropyl, Pyrazole |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and neurological effects. The following sections detail these activities.
Antimicrobial Activity
Studies have shown that pyrazole derivatives often possess antimicrobial properties. For instance, compounds structurally related to this compound demonstrated significant inhibitory effects against various bacterial strains .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. A recent study highlighted that certain pyrazole compounds could inhibit pro-inflammatory cytokines, suggesting a therapeutic role in conditions like arthritis and other inflammatory diseases .
Neurological Effects
Research has also pointed to the neuroprotective properties of pyrazole derivatives. For example, some compounds have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
Table 2: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | 1-(Cyclopropylmethyl)-3-methylpyrazole | Inhibition of bacterial growth |
| Anti-inflammatory | 4-(Cyclopropylmethyl)-1H-pyrazole | Reduction of cytokine levels |
| Neurological | 3-(Trimethylpyrazol)aniline | Neuroprotective effects |
Case Study 1: Inhibition of Neuraminidase
A study evaluated the inhibitory activity of pyrazole derivatives on neuraminidase (NA), an enzyme critical for viral replication. The findings indicated that certain derivatives exhibited moderate inhibitory activity, with IC50 values ranging from 6.98 μM to 12.27 μM . This suggests potential applications in antiviral therapies.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at specific positions on the pyrazole ring significantly influenced biological activity. For instance, substituents at the para position enhanced inhibitory effects against NA compared to unsubstituted analogs .
Table 3: IC50 Values of Selected Compounds Against Neuraminidase
| Compound | IC50 Value (μM) |
|---|---|
| Compound 6i | 6.98 ± 0.08 |
| Compound 12c | 12.27 ± 0.14 |
| Compound 24b | 60.91% inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
